Xianyu Liang,
Fan Liu,
Yiqun Wan,
Xiaoying Yin,
Weiting Liu
PMID: 30551942
DOI:
10.1016/j.chroma.2018.12.014
Abstract
In this study a method is developed for quantitative analysis of three potential biomarkers, including 4-hydroxyphenyl acetic acid (PHPAA), 4-hydroxyphenyl lactic acid (PHPLA) and 3,4-hydroxyphenylpropionic acid (PHPA), in human urine. Molecular imprinted polymers (MIPs) as the sample clean up materials were applied to selectively extract these tyrosine metabolites, followed by precise detection using ultra-high performance liquid chromatography coupled with a fluorescence detector (UHPLC-FLD). The MIP was prepared by precipitation polymerization adopting PHPAA as the template molecule, 1-vinylimidazole (1-vinyl) as functional monomer, trimethylolpropane triacrylate (TRIM) as crosslinker, 2-methylpropionitrile (AIBN) as initiator and acetonitrile as a porogen. The molecular recognition properties and selectivity of MIPs were systematically evaluated, of which results demonstrated high selectivity for three analytes in human urine. Parameters affecting the extraction efficiency were further optimized. Under the optimum conditions, the limits of detection of PHPAA, PHPLA, and PHPA were 1.8 × 10
, 4.7 × 10
and 5.8 × 10
mmol L
, respectively, and the recoveries were in the range of 75.7%-110.3%. The method described here provided insights into the future development of materials for highly efficient and selective enrichment of targeted substances.
Xianglai Li,
Xiaolin Shen,
Jia Wang,
Hyon Il Ri,
Chang Yong Mi,
Yajun Yan,
Xinxiao Sun,
Qipeng Yuan
PMID: 30771441
DOI:
10.1016/j.jbiotec.2019.01.019
Abstract
3, 4-Dihydroxyphenylacetic acid (3, 4-DHPA) is a phenolic acid with strong anti-oxidative activity, showing potential applications in food and pharmaceutical industries. In this study, a 3, 4-DHPA biosynthetic pathway was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation. The starting strain produced only 46 mg/L of 4-HPA in 48 h. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L. Furthermore, pykA and pykF were disrupted to conserve phosphoenolpyruvate for 4-HPA production. With this effort, 4-HPA titer was increased to 1817 ± 55 mg/L. Introducing the hydroxylase HpaBC into the 4-HPA overproducing strain resulted in 3, 4-DHPA production and the best strain produced 1856 ± 67 mg/L of 3, 4-DHPA in shake flask cultures. This work reports de novo biosynthesis of 3, 4-DHPA for the first time and provides a promising alternative for sustainable production of this valuable compound.
Bo Chen,
Jie Zhou,
Qilu Meng,
Yang Zhang,
Shihua Zhang,
Liang Zhang
PMID: 30156246
DOI:
10.1039/c8fo00609a
Abstract
Tea polyphenols (TP) have many health benefits, but most are metabolized into low molecular-weight phenolic acids after oral administration. In the present study, the absorption, metabolism, and excretion of catechins in rats fed a normal chow diet and in obese rats fed a high-fat and high-sugar (HFHS) diet were compared. After a ten-day oral administration of TP (500 mg per kg bw), the plasma levels of (-)-epigallocatechin gallate (EGCG) and (-)-gallocatechin gallate (GCG) in obese rats were significantly lower than those in the normal group. In obese rats, the fecal levels of EGCG, (-)-epicatechin gallate (ECG) and GCG were significantly enhanced. Ten phenolic metabolites of TP were quantitatively analyzed, and the results showed that 4-hydroxyphenylacetic acid was the primary metabolite in feces and plasma. The plasma and fecal concentrations of 4-hydroxyphenylacetic acid in the obese group were significantly lower than those in normal rats, but the levels of 4-hydroxyphenylpropionic acid in plasma and feces were increased. The content of other phenolic acids was also dramatically changed. These results suggested that a HFHS diet might influence the excretion of tea catechins, leading to insufficient metabolism of catechins by the gut microflora.
Anan Yuenyao,
Nopphon Petchyam,
Nuntaporn Kamonsutthipaijit,
Pimchai Chaiyen,
Danaya Pakotiprapha
PMID: 29940152
DOI:
10.1016/j.abb.2018.06.010
Abstract
The first step in the degradation of p-hydroxyphenylacetic acid (HPA) is catalyzed by the two-component enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH). The two components of Acinetobacter baumannii HPAH are known as C
and C
, respectively. C
is a flavin reductase that uses NADH to generate reduced flavin mononucleotide (FMNH
), which is used by C
in the hydroxylation of HPA. Interestingly, although HPA is not directly involved in the reaction catalyzed by C
, the presence of HPA dramatically increases the FMN reduction rate. Amino acid sequence analysis revealed that C
contains two domains: an N-terminal flavin reductase domain, and a C-terminal MarR domain. Although MarR proteins typically function as transcription regulators, the MarR domain of C
was found to play an auto-inhibitory role. Here, we report a crystal structure of C
and small-angle X-ray scattering (SAXS) studies that revealed that C
undergoes a substantial conformational change in the presence of HPA, concomitant with the increase in the rate of flavin reduction. Amino acid residues that are important for HPA binding and regulation of C
activity were identified by site-directed mutagenesis. Amino acid sequence similarity analysis revealed several as yet uncharacterized flavin reductases with N- or C-terminal fusions.
Sandipan Biswas,
Rakesh Mengji,
Shrabani Barman,
Vangala Venugopal,
Avijit Jana,
N D Pradeep Singh
PMID: 29218354
DOI:
10.1039/c7cc07692d
Abstract
'Aggregation Induced Emission + Excited State Intramolecular Proton Transfer (AIE + ESIPT)'-assisted photorelease of an anticancer drug by a p-hydroxyphenacyl (pHP) phototrigger with real-time monitoring has been demonstrated.
Mark A Harrison,
Alexandra Faulds-Pain,
Harparkash Kaur,
Bruno Dupuy,
Adriano O Henriques,
Isabelle Martin-Verstraete,
Brendan W Wren,
Lisa F Dawson
PMID: 32631945
DOI:
10.1128/JB.00282-20
Abstract
is an etiological agent for antibiotic-associated diarrheal disease.
produces a phenolic compound,
-cresol, which selectively targets gammaproteobacteria in the gut, facilitating dysbiosis.
decarboxylates
-hydroxyphenylacetate (
-HPA) to produce
-cresol by the action of the HpdBCA decarboxylase encoded by the
operon. Here, we investigate regulation of the
operon and directly compare three independent reporter systems; SNAP-tag, glucuronidase
, and alkaline phosphatase
reporters to detect basal and inducible expression. We show that expression of
is upregulated in response to elevated
-HPA.
analysis identified three putative promoters upstream of
operon-P
, P
, and Pσ
; only the P
promoter was responsible for both basal and
-HPA-inducible expression of
We demonstrated that turnover of tyrosine, a precursor for
-HPA, is insufficient to induce expression of the
operon above basal levels because it is inefficiently converted to
-HPA in minimal media. We show that induction of the
operon in response to
-HPA occurs in a dose-dependent manner. We also identified an inverted palindromic repeat (AAAAAG-N
-CTTTTT) upstream of the
start codon (ATG) that is essential for inducing transcription of the
operon in response to
-HPA, which drives the production of
-cresol. This provides insights into the regulatory control of
-cresol production, which affords a competitive advantage for
over other intestinal bacteria, promoting dysbiosis.
infection results from antibiotic-associated dysbiosis.
-Cresol, a phenolic compound produced by
, selectively targets gammaproteobacteria in the gut, facilitating dysbiosis. Here, we demonstrate that expression of the
operon, encoding the HpdBCA decarboxylase which converts
-HPA to
-cresol, is upregulated in response to elevated exogenous
-HPA, with induction occurring between >0.1 and ≤0.25 mg/ml. We determined a single promoter and an inverted palindromic repeat responsible for basal and
-HPA-inducible
expression. We identified turnover of tyrosine, a
-HPA precursor, does not induce
expression above basal level, indicating that exogenous
-HPA was required for
-cresol production. Identifying regulatory controls of
-cresol production will provide novel therapeutic targets to prevent
-cresol production, reducing
's competitive advantage.
Kiana Ashley West,
Chidimma Kanu,
Tanya Maric,
Julie Anne Kathryn McDonald,
Jeremy K Nicholson,
Jia V Li,
Mark R Johnson,
Elaine Holmes,
Makrina D Savvidou
PMID: 31964751
DOI:
10.1136/gutjnl-2019-319620
Abstract
Due to the global increase in obesity rates and success of bariatric surgery in weight reduction, an increasing number of women now present pregnant with a previous bariatric procedure. This study investigates the extent of bariatric-associated metabolic and gut microbial alterations during pregnancy and their impact on fetal development.
A parallel metabonomic (molecular phenotyping based on proton nuclear magnetic resonance spectroscopy) and gut bacterial (16S ribosomal RNA gene amplicon sequencing) profiling approach was used to determine maternal longitudinal phenotypes associated with malabsorptive/mixed (n=25) or restrictive (n=16) procedures, compared with women with similar early pregnancy body mass index but without bariatric surgery (n=70). Metabolic profiles of offspring at birth were also analysed.
Previous malabsorptive, but not restrictive, procedures induced significant changes in maternal metabolic pathways involving branched-chain and aromatic amino acids with decreased circulation of leucine, isoleucine and isobutyrate, increased excretion of microbial-associated metabolites of protein putrefaction (phenylacetlyglutamine,
cresol sulfate, indoxyl sulfate and
hydroxyphenylacetate), and a shift in the gut microbiota. The urinary concentration of phenylacetylglutamine was significantly elevated in malabsorptive patients relative to controls (p=0.001) and was also elevated in urine of neonates born from these mothers (p=0.021). Furthermore, the maternal metabolic changes induced by malabsorptive surgery were associated with reduced maternal insulin resistance and fetal/birth weight.
Metabolism is altered in pregnant women with a previous malabsorptive bariatric surgery. These alterations may be beneficial for maternal outcomes, but the effect of elevated levels of phenolic and indolic compounds on fetal and infant health should be investigated further.
Jing Zhu,
Mu Zhang,
Tingli Han,
Hua Wu,
Zhibo Xiao,
Shihui Lin,
Chuanjiang Wang,
Fang Xu
PMID: 31781604
DOI:
10.1155/2019/2612849
Abstract
Sepsis-associated encephalopathy (SAE) is a transient and reversible brain dysfunction, that occurs when the source of sepsis is located outside of the central nervous system; SAE affects nearly 30% of septic patients at admission and is a risk factor for mortality. In our study, we sought to determine whether metabolite changes in plasma could be a potential biomarker for the early diagnosis and/or the prediction of the prognosis of sepsis.
A total of 31 SAE patients and 28 healthy controls matched by age, gender, and body mass index (BMI) participated in our study. SAE patients were divided into four groups according to the Glasgow Coma Score (GCS). Plasma samples were collected and used to detect metabolism changes by gas chromatography-mass spectrometry (GC-MS). Analysis of variance was used to determine which metabolites significantly differed between the control and SAE groups.
We identified a total of 63 metabolites that showed significant differences among the SAE and control groups. In particular, the 4 common metabolites in the four groups were 4-hydroxyphenylacetic acid; carbostyril, 3-ethyl-4,7-dimethoxy (35.8%); malic acid peak 1; and oxalic acid. The concentration of 4-hydroxyphenylacetic acid in sepsis patients decreased with a decrease of the GCS.
According to recent research on SAE, metabolic disturbances in tissue and cells may be the main pathophysiology of this condition. In our study, we found a correlation between the concentration of 4-hydroxyphenylacetic acid and the severity of consciousness disorders. We suggest that 4-hydroxyphenylacetic acid may be a potential biomarker for SAE and useful in predicting patient prognosis.
Guo-Liang Li,
Wei-Jie Guo,
Guang-Bao Wang,
Rong-Rong Wang,
Yu-Xue Hou,
Kun Liu,
Yang Liu,
Wei Wang
PMID: 28956835
DOI:
10.3390/md15100299
Abstract
Three new sterols, (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), and 24
and 24
-vinylcholesta-3β,5α,6β,24-tetraol (
), together with three known sterols (
-
) were isolated from the green alga
. The structures of the new compounds (
-
) were elucidated through 1D and 2D nuclear magnetic resonance spectroscopy as well as mass spectrometry. Compounds
-
were identified as isofucoterol (
), 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), and (24
)-stigmastadiene-3β,24-diol (
) on the basis of spectroscopic data analyses and comparison with those reported in the literature. Compounds
-
were isolated from
.
for the first time. These compounds, together with the previously isolated secondary metabolites of this alga, were investigated for their inhibitory effects on human recombinant aldose reductase in vitro. Of the compounds, 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), 1-
-palmitoyl-3-
-(6'-sulfo-α-d-quinovopyranosyl) glycerol, (2
)-1-
-palmitoyl-3-
-[α-d-galactopyranosyl(1→2)β-d-galactopyranosyl] glycerol, 4-hydroxybenzoic acid, 4-hydroxyphenylacetic acid, and 8-hydroxy-(6
)-octenoic acid weakly inhibited the enzyme, while the three new sterols,
-
were almost inactive.
Hoi Yee Chu,
Kathleen Sprouffske,
Andreas Wagner
PMID: 29673327
DOI:
10.1186/s12862-018-1164-7
Abstract
Recombination is widespread across the tree of life, because it helps purge deleterious mutations and creates novel adaptive traits. In prokaryotes, it often takes the form of horizontal gene transfer from a donor to a recipient bacterium. While such transfer is widespread in natural communities, its immediate fitness benefits are usually unknown. We asked whether any such benefits depend on the environment, and on the identity of donor and recipient strains. To this end, we adapted Escherichia coli to two novel carbon sources over several hundred generations of laboratory evolution, exposing evolving populations to various DNA donors.
At the end of these experiments, we measured fitness and sequenced the genomes of 65 clones from 34 replicate populations to study the genetic changes associated with adaptive evolution. Furthermore, we identified candidate de novo beneficial mutations. During adaptive evolution on the first carbon source, 4-Hydroxyphenylacetic acid (HPA), recombining populations adapted better, which was likely mediated by acquiring the hpa operon from the donor. In contrast, recombining populations did not adapt better to the second carbon source, butyric acid, even though they suffered fewer extinctions than non-recombining populations. The amount of DNA transferred, but not its benefit, strongly depended on the donor-recipient strain combination.
To our knowledge, our study is the first to investigate the genomic consequences of prokaryotic recombination and horizontal gene transfer during laboratory evolution. It shows that the benefits of recombination strongly depend on the environment and the foreign DNA donor.